2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids and oxidizing agents to achieve the desired transformations .
Industrial production methods for trifluoromethylpyridines, including this compound, often utilize continuous flow processes to enhance efficiency and yield. These methods may involve the use of specialized reactors and catalysts to facilitate the reactions under controlled conditions .
Chemical Reactions Analysis
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, modulating their activity .
Comparison with Similar Compounds
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and chloro-bis(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethoxy and nitro groups in this compound imparts unique properties, making it distinct from its analogs .
Biological Activity
2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Property | Description |
---|---|
Chemical Formula | C₉H₈F₃N₂O₂ |
Molecular Weight | 232.17 g/mol |
CAS Number | 123456-78-9 (hypothetical for illustration) |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Research Findings : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC₅₀ values ranging from 10 to 20 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Cellular Interaction : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with intracellular targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
Compound | Biological Activity |
---|---|
2-Ethyl-3-nitro-5-(trifluoromethyl)pyridine | Moderate antimicrobial activity |
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | Low anticancer activity |
2-Ethoxy-4-nitro-5-(trifluoromethyl)pyridine | High enzyme inhibition potential |
Future Directions in Research
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for drug development.
Properties
IUPAC Name |
2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMPIXCJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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